

# Cross-Referencing Spectral Data of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

Cat. No.: B180981

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for **Methyl 4-(hydroxymethyl)cyclohexanecarboxylate** against a structurally similar alternative, Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate. By cross-referencing data from established databases, this document aims to facilitate accurate compound identification and characterization. All data is presented in a clear, comparative format, supported by detailed experimental protocols for data acquisition.

## Spectral Data Comparison

The following table summarizes the key spectral features for **Methyl 4-(hydroxymethyl)cyclohexanecarboxylate** and Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate, based on data retrieved from public spectral databases.

Spectral Data Type	Methyl 4-(hydroxymethyl)cyclohexanecarboxylate	Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate
$^1\text{H}$ NMR (ppm)	Predicted shifts include signals for the methoxy group, the cyclohexyl ring protons, and the hydroxymethyl group protons.	Predicted shifts are expected for the ethoxy group (a quartet and a triplet), the cyclohexyl ring protons, and the hydroxymethyl group protons.
$^{13}\text{C}$ NMR (ppm)	Predicted signals include the carbonyl carbon of the ester, the methoxy carbon, carbons of the cyclohexyl ring, and the carbon of the hydroxymethyl group. <a href="#">[1]</a>	Predicted signals include the carbonyl carbon of the ester, the two carbons of the ethoxy group, carbons of the cyclohexyl ring, and the carbon of the hydroxymethyl group.
IR ( $\text{cm}^{-1}$ )	Characteristic peaks are expected for O-H stretching (broad), C-H stretching (alkane), C=O stretching (ester), and C-O stretching.	Similar characteristic peaks are expected for O-H stretching (broad), C-H stretching (alkane), C=O stretching (ester), and C-O stretching.
Mass Spec. (m/z)	Predicted $[\text{M}+\text{H}]^+$ : 173.11722, $[\text{M}+\text{Na}]^+$ : 195.09916. <a href="#">[2]</a>	Molecular Weight: 186.25 g/mol . <a href="#">[3]</a> Predicted spectral data is available on databases like PubChem. <a href="#">[3]</a>

## Experimental Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the logical workflow for acquiring and cross-referencing spectral data of a chemical compound with existing databases.

## Workflow for Spectral Data Cross-Referencing

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (C<sub>9</sub>H<sub>16</sub>O<sub>3</sub>) [pubchemlite.lcsb.uni.lu]
- 3. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | C<sub>10</sub>H<sub>18</sub>O<sub>3</sub> | CID 13548163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-Referencing Spectral Data of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180981#cross-referencing-spectral-data-of-methyl-4-hydroxymethyl-cyclohexanecarboxylate-with-databases>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)